Arsinate

Descripción

Propiedades

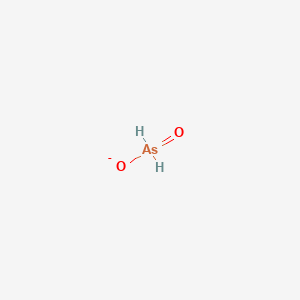

Fórmula molecular |

AsH2O2- |

|---|---|

Peso molecular |

108.936 g/mol |

Nombre IUPAC |

arsinate |

InChI |

InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3)/p-1 |

Clave InChI |

VJWWIRSVNSXUAC-UHFFFAOYSA-M |

SMILES |

[O-][AsH2]=O |

SMILES canónico |

[O-][AsH2]=O |

Origen del producto |

United States |

Foundational & Exploratory

what is the chemical structure of arsenate

An In-depth Technical Guide on the Chemical Structure of Arsenate

Introduction

The arsenate ion, with the chemical formula AsO₄³⁻, is an inorganic oxyanion of arsenic.[1][2] It is the conjugate base of arsenic acid (H₃AsO₄) and is structurally and chemically analogous to the phosphate (B84403) ion (PO₄³⁻).[1][3] This similarity allows it to interfere with essential biochemical pathways that utilize phosphate, which is a primary mechanism of its significant toxicity.[1][2] Arsenate is the predominant form of arsenic in oxygenated environments and its structure is fundamental to understanding its chemical behavior, environmental mobility, and toxicological profile.[2] This guide provides a detailed examination of the chemical structure of the arsenate ion.

Molecular Structure and Bonding

The structure of the arsenate ion is defined by a central arsenic atom covalently bonded to four oxygen atoms. The arrangement and nature of these bonds are dictated by the electronic configuration of the constituent atoms and the principles of valence shell electron pair repulsion (VSEPR) theory.

Central Atom, Oxidation State, and Hybridization

The central atom in the arsenate ion is arsenic (As).[1][4] In this configuration, arsenic exhibits a formal oxidation state of +5.[1][2][5] The arsenic atom undergoes sp³ hybridization, resulting in four hybrid orbitals that are directed towards the vertices of a tetrahedron.[2] The ion possesses a total of 32 valence electrons.[6]

Molecular and Electron Geometry

According to VSEPR theory, the arsenate ion is classified as an AX₄ molecule, where 'A' is the central arsenic atom and 'X' represents the four peripheral oxygen atoms.[4] There are no lone pairs of electrons on the central arsenic atom in the most stable resonance form.[4] This arrangement minimizes electrostatic repulsion between the bonding electron pairs, resulting in both a tetrahedral electron geometry and a tetrahedral molecular geometry.[1][2][4] The four oxygen atoms are positioned symmetrically around the central arsenic atom.[1]

Quantitative Structural Data

The precise geometry of the arsenate ion has been characterized by experimental and computational methods. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | AsO₄³⁻ | [1] |

| Molecular Mass | 138.918 g·mol⁻¹ | [1] |

| Symmetry | Tetrahedral (Td) | [2] |

| As-O Bond Angle | 109.5° | [2][4][7] |

| As-O Bond Length | 1.68 Å (168 pm) | [2] |

| Hybridization | sp³ | [2] |

| Oxidation State of As | +5 | [1][2][5] |

Resonance and Charge Delocalization

A single Lewis structure is insufficient to accurately represent the true electronic distribution within the arsenate ion. The ion is more accurately described as a resonance hybrid of multiple contributing structures.

One common representation of the Lewis structure involves a central arsenic atom forming one double bond with an oxygen atom and three single bonds with the other three oxygen atoms.[1][5][8] This structure minimizes the formal charges on the atoms, with the arsenic and the double-bonded oxygen having a formal charge of 0, while the single-bonded oxygens each carry a formal charge of -1.[6][8]

However, the double bond is not fixed to one oxygen atom. Instead, it is delocalized across all four arsenic-oxygen bonds.[1] This resonance means that the ion's -3 charge is evenly distributed among the four oxygen atoms.[1] Consequently, all four As-O bonds are identical in length and strength, with a bond order of 1.25 (representing five bonds shared over four positions).[9] The actual structure is an average of the four equivalent resonance forms depicted below.

Caption: Equivalent resonance structures of the arsenate ion.

Experimental Protocol for Structural Determination

The determination of the molecular structure of ions like arsenate relies on a combination of experimental techniques and theoretical calculations.

Experimental Workflow: X-ray Crystallography

A primary method for determining the precise bond lengths and angles of an ion is single-crystal X-ray diffraction.

-

Crystallization: A salt of arsenate (e.g., sodium arsenate) is crystallized from a solution to obtain a well-ordered, single crystal.

-

Diffraction: The crystal is mounted in an X-ray diffractometer and bombarded with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

-

Data Collection: The intensities and positions of the diffracted X-rays are meticulously recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed using Fourier transforms to generate an electron density map of the crystal's unit cell.

-

Refinement: A model of the arsenate ion's structure is fitted to the electron density map. The atomic positions and other parameters are refined to achieve the best possible agreement between the calculated and observed diffraction patterns, yielding highly accurate bond lengths and angles.

Caption: Workflow for determining ionic structure via X-ray crystallography.

Structural Analogy to Phosphate

The chemical properties and biological activity of arsenate are largely governed by its close structural resemblance to the phosphate ion (PO₄³⁻).[1][2] Both arsenic and phosphorus are in Group 15 of the periodic table, leading to similar valence electron configurations and atomic radii.[1] This results in both ions adopting an identical tetrahedral geometry.

This structural mimicry allows arsenate to substitute for phosphate in crucial enzymatic reactions. For instance, in glycolysis, arsenate can replace phosphate in the formation of 1,3-bisphosphoglycerate.[1] The resulting compound, 1-arseno-3-phosphoglycerate, is unstable and hydrolyzes spontaneously, preventing the formation of ATP and thus uncoupling glycolysis, which contributes to arsenate's toxicity.[1]

Caption: Structural and functional relationship between arsenate and phosphate.

Conclusion

The chemical structure of the arsenate ion (AsO₄³⁻) is characterized by a central arsenic atom in a +5 oxidation state, symmetrically bonded to four oxygen atoms in a tetrahedral geometry with Td symmetry. The ion exhibits sp³ hybridization and resonance, which delocalizes the -3 charge evenly across all four equivalent As-O bonds. This structure, being a close analogue of the phosphate ion, is the fundamental basis for arsenate's chemical reactivity and its mechanism of toxicity in biological systems.

References

- 1. Arsenate - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Arsenate | AsO4-3 | CID 27401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. Page loading... [guidechem.com]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

The Arsenate Ion (AsO₄³⁻): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Formula, Charge, and Biochemical Interactions of the Arsenate Ion

Introduction

The arsenate ion, with the chemical formula AsO₄³⁻, is a pentavalent inorganic arsenic species that bears a structural and chemical resemblance to the phosphate (B84403) ion.[1] This mimicry allows it to interfere in a wide range of biochemical and cellular processes, making it a subject of intense research in toxicology, biochemistry, and pharmacology. For researchers, scientists, and drug development professionals, a thorough understanding of the arsenate ion's properties and mechanisms of action is crucial for elucidating its role in disease pathogenesis and for harnessing the therapeutic potential of arsenical compounds. This technical guide provides a comprehensive overview of the arsenate ion, focusing on its fundamental chemical properties, its interactions with key cellular pathways, and the experimental methodologies used to study these effects.

Core Chemical and Physical Properties

The arsenate ion consists of a central arsenic atom in the +5 oxidation state covalently bonded to four oxygen atoms in a tetrahedral geometry.[1][2] The ion carries a net charge of -3. Resonance disperses this charge across the four oxygen atoms, contributing to its stability.[1]

Structural and Thermodynamic Data

A summary of key quantitative data for the arsenate ion and related species is presented below for easy comparison.

| Property | Value | Notes |

| Chemical Formula | AsO₄³⁻ | |

| Charge | -3 | |

| Molar Mass | 138.919 g/mol | [3] |

| Molecular Geometry | Tetrahedral | [1] |

| As-O Bond Length | ~1.68 Å | Varies slightly depending on the specific arsenate compound. |

| O-As-O Bond Angle | ~109.5° | Consistent with tetrahedral geometry. |

| Standard Enthalpy of Formation (ΔfH°) | -888.14 kJ/mol | For the aqueous ion.[4][5][6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -648.41 kJ/mol | For the aqueous ion.[4][5][6] |

| Standard Molar Entropy (S°) | -162.8 J·K⁻¹·mol⁻¹ | For the aqueous ion.[4][5][6] |

Biochemical Mechanisms of Action

The toxicity and therapeutic effects of arsenicals are largely attributed to the ability of the arsenate ion to act as a phosphate analog and the high reactivity of its reduced form, arsenite (AsO₃³⁻), with sulfhydryl groups in proteins.

Interference with Glycolysis and ATP Synthesis

One of the primary mechanisms of arsenate toxicity is its role as an uncoupler of glycolysis. Arsenate can substitute for inorganic phosphate in the reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This results in the formation of an unstable intermediate, 1-arseno-3-phosphoglycerate, which rapidly and spontaneously hydrolyzes.[1] Consequently, the substrate-level phosphorylation step that would normally generate ATP is bypassed, leading to a net depletion of cellular energy.[1]

Disruption of Cellular Signaling Pathways

Arsenicals, primarily through the action of the trivalent arsenite, are known to modulate a multitude of intracellular signaling pathways that are critical for cell proliferation, survival, and apoptosis. This has significant implications for both arsenic-induced carcinogenesis and its use as a chemotherapeutic agent.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival. Arsenite has been shown to inhibit this pathway, which can lead to reduced cell proliferation and the induction of apoptosis.[7] Specifically, arsenite can inhibit the phosphorylation of AKT, a key signaling node in this pathway.[8] In the context of non-small cell lung cancer (NSCLC), arsenic has been observed to down-regulate PI3K and phosphorylated mTOR, leading to the induction of autophagy.[9]

MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the JNK, ERK, and p38 cascades, are critical in regulating cellular responses to stress, proliferation, and apoptosis. Arsenic compounds can activate these pathways. For instance, both arsenate and arsenite can activate JNK, albeit through different upstream proteins.[10] The activation of MAPK pathways can contribute to arsenic-induced apoptosis in cancer cells.[11][12]

Role in Drug Development

The ability of arsenicals to induce apoptosis and inhibit proliferation has been exploited in cancer therapy. Arsenic trioxide (As₂O₃) is a highly effective treatment for acute promyelocytic leukemia (APL).[13][14] Its mechanism of action involves the degradation of the PML-RARα fusion protein, a hallmark of APL.[7][14] While arsenic trioxide is a trivalent arsenical, its efficacy underscores the therapeutic potential of arsenic compounds. Research into novel organoarsenical antibiotics, such as arsinothricin, highlights the ongoing exploration of arsenicals in drug development.[15]

Experimental Protocols

Studying the effects of the arsenate ion requires specific experimental methodologies. Below are outlines of key experimental approaches.

Assay for GAPDH Activity Inhibition by Arsenate

This protocol is designed to measure the inhibitory effect of arsenate on the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Principle: GAPDH activity is monitored by measuring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The assay is performed in the presence and absence of arsenate to determine its effect on the enzyme's catalytic rate.

Materials:

-

Purified GAPDH enzyme

-

50 mM Tricine buffer (pH 8.5)

-

1 mM NAD⁺ solution

-

10 mM Sodium arsenate solution

-

2 mM D-glyceraldehyde-3-phosphate (G3P) solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tricine buffer (pH 8.5) and 1 mM NAD⁺.

-

For the experimental condition, add sodium arsenate to the reaction mixture to a final concentration of 10 mM. For the control, add an equivalent volume of buffer.

-

Add a known amount of purified GAPDH (e.g., 10 µg) to the reaction mixture.

-

Initiate the reaction by adding D-glyceraldehyde-3-phosphate to a final concentration of 2 mM.

-

Immediately measure the change in absorbance at 340 nm over time at 25°C.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Compare the velocity of the arsenate-treated sample to the control to determine the extent of inhibition.

This protocol is adapted from methodologies described for assaying GAPDH activity.[16][17]

Workflow for Studying Arsenical Effects on Signaling Pathways

This workflow outlines the general steps to investigate the impact of arsenicals on cellular signaling pathways in a cell culture model.

Conclusion

The arsenate ion, with its fundamental formula AsO₄³⁻ and a -3 charge, is a molecule of significant interest to the scientific and medical communities. Its ability to act as a phosphate mimic and the reactivity of its metabolites allow it to profoundly impact cellular energetics and signaling pathways. For researchers in drug development, a deep understanding of these mechanisms is essential for both mitigating the toxic effects of environmental arsenic exposure and for designing novel arsenical-based therapeutics. The experimental protocols and pathway analyses presented in this guide provide a framework for further investigation into the complex and multifaceted roles of the arsenate ion in biological systems.

References

- 1. Arsenate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Arsenate | AsO4-3 | CID 27401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. you-iggy.com [you-iggy.com]

- 5. you-iggy.com [you-iggy.com]

- 6. you-iggy.com [you-iggy.com]

- 7. What is the mechanism of Arsenic Trioxide? [synapse.patsnap.com]

- 8. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical synthesis of the organoarsenical antibiotic arsinothricin - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06770B [pubs.rsc.org]

- 16. Synergistic interaction of glyceraldehydes-3-phosphate dehydrogenase and ArsJ, a novel organoarsenical efflux permease, confers arsenate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification and characterization of glyceraldehyde-3-phosphate dehydrogenase from saline strain Idiomarina loihiensis [scirp.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Arsenate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of arsenate compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the quantitative data, experimental methodologies, and biological interactions of these significant compounds.

Physical Properties of Selected Arsenate Compounds

Arsenate compounds exhibit a range of physical properties that are crucial for their handling, application, and toxicological assessment. The following table summarizes key quantitative data for several common arsenate compounds.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Sodium arsenate | Na₃AsO₄ | 163.9 | 86.3 | Decomposes at 180 | Highly soluble |

| Potassium arsenate | KH₂AsO₄ | 180.03 | 288 | Decomposes | Highly soluble |

| Calcium arsenate | Ca₃(AsO₄)₂ | 398.07 | 1455 (decomposes) | Decomposes | 0.13 g/L (25 °C) |

| Lead arsenate | Pb₃(AsO₄)₂ | 899.4 | 1042 (decomposes) | Decomposes | Insoluble |

Chemical Properties of Arsenate

The arsenate ion (AsO₄³⁻) is a tetrahedral oxyanion of arsenic in the +5 oxidation state. Its chemical behavior is largely dictated by its structural similarity to the phosphate (B84403) ion, allowing it to interfere in various biological processes.

Reactivity:

-

Acid-Base Reactions: Arsenic acid (H₃AsO₄) is a triprotic acid, and its salts, arsenates, will react with acids. For instance, insoluble arsenate salts can be dissolved in acidic solutions.[1]

-

Redox Reactions: Arsenate is a moderate oxidizing agent, with a standard reduction potential of +0.56 V for its reduction to arsenite (AsO₃³⁻).[2] The speciation of arsenic in aqueous solutions is highly dependent on the pH and redox potential (Eh) of the environment.[3][4] Under oxidizing conditions, arsenate is the dominant species, while arsenite prevails in reducing environments.[3][4]

-

Ester Formation and Hydrolysis: Arsenate can form esters with alcohols, analogous to phosphate esters.[5][6] However, arsenate esters are significantly less stable and hydrolyze much more rapidly than their phosphate counterparts.[5][6] This instability is a key factor in the toxicity of arsenate, as it can lead to the uncoupling of metabolic pathways that rely on phosphorylated intermediates.[2]

Toxicological Data

The toxicity of arsenate compounds is a critical consideration in both environmental science and pharmacology. The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance.

| Compound | Route of Administration | Species | LD₅₀ Value |

| Sodium arsenate | Oral | Rat | 41 mg/kg |

| Sodium arsenite | Oral | Rat | 41 mg/kg[7] |

| Sodium arsenite | Dermal | Rat | 150 mg/kg[7] |

| Calcium arsenate | Oral | Rat | 20 mg/kg[8][9] |

| Calcium arsenate | Dermal | Rat | 2400 mg/kg[10] |

| Lead arsenate | Oral | Rat | 1050 mg/kg[11] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and analysis of arsenate compounds.

Arsenic Speciation Analysis by HPLC-ICP-MS

This method is widely used for the separation and quantification of different arsenic species in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Methodology:

-

Sample Preparation: Acidify the sample with nitric acid to preserve the arsenic species.

-

Chromatographic Separation:

-

Inject the prepared sample into the HPLC system.

-

Use an anion-exchange column to separate the different arsenic species based on their charge.

-

Employ a mobile phase gradient, typically consisting of ammonium (B1175870) carbonate or phosphate buffers, to elute the arsenic species from the column.

-

-

Detection and Quantification:

-

Introduce the eluent from the HPLC into the ICP-MS.

-

The ICP-MS atomizes and ionizes the arsenic atoms.

-

The mass spectrometer separates the arsenic ions based on their mass-to-charge ratio (m/z 75).

-

Quantify the concentration of each arsenic species by comparing the signal intensity to that of known standards.

-

Workflow for Arsenic Speciation Analysis using HPLC-ICP-MS.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the arsenate compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow of the MTT Assay.

Analysis of MAPK Signaling Pathway by Western Blot

Western blotting can be used to detect the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, following exposure to arsenate.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the arsenate compound for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins (as loading controls).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline compound.

Methodology:

-

Crystal Growth: Grow a single crystal of the arsenate compound of suitable size and quality. This is often the most challenging step and can be achieved through methods like slow evaporation, cooling of a saturated solution, or vapor diffusion.[6]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.[12]

-

Data Collection:

-

Place the mounted crystal in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.[13]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The initial positions of the atoms in the crystal lattice are determined using computational methods (structure solution).

-

The atomic positions and other parameters are then refined to obtain the best fit with the experimental diffraction data.[14]

-

Signaling Pathways Affected by Arsenate Compounds

Arsenate's ability to mimic phosphate allows it to interfere with numerous cellular signaling pathways, contributing to its diverse biological effects, including toxicity and potential therapeutic applications.

Hedgehog Signaling Pathway

Arsenic has been shown to activate the Hedgehog signaling pathway, which is crucial for embryonic development and can contribute to carcinogenesis when aberrantly activated.

Arsenate-induced activation of the Hedgehog signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Arsenate can modulate this pathway, often leading to apoptosis.

Modulation of the PI3K/Akt signaling pathway by arsenate.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in cellular responses to a wide range of stimuli, including stress. Arsenate is a known activator of the stress-activated MAPK pathways (JNK and p38).

Arsenate activation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating immune and inflammatory responses. Arsenate has been shown to have dual effects on this pathway, either activating or inhibiting it depending on the cellular context and dose.

Biphasic effect of arsenate on the NF-κB signaling pathway.

References

- 1. Theoretical modeling on the kinetics of the arsenate-ester hydrolysis: implications to the stability of As-DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Arsenate - Wikipedia [en.wikipedia.org]

- 3. Influence of redox potential (Eh) on the availability of arsenic species in soils and soils amended with biosolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. Sodium Arsenite | NaAsO2 | CID 443495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. labdepotinc.com [labdepotinc.com]

- 8. Calcium arsenate - Wikipedia [en.wikipedia.org]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. scribd.com [scribd.com]

- 13. fiveable.me [fiveable.me]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

A Comparative Analysis of Arsenate and Arsenite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical and toxicological differences between the two primary inorganic forms of arsenic: arsenate (As(V)) and arsenite (As(III)). Understanding these distinctions is critical for researchers in toxicology, environmental science, and pharmacology, particularly in the context of drug development where arsenic-based compounds have shown therapeutic potential. This document outlines their structural and electronic differences, comparative toxicities, mechanisms of action, and their differential impacts on cellular signaling pathways. Furthermore, it provides detailed experimental protocols for their speciation and analysis.

Core Chemical and Physical Distinctions

Arsenate and arsenite, while both oxyanions of arsenic, exhibit significant differences in their chemical structure, oxidation state, and reactivity, which fundamentally dictates their biological activity.

Oxidation State and Structure: The central arsenic atom in arsenate is in the +5 oxidation state, whereas in arsenite, it exists in the +3 oxidation state.[1][2] This difference in oxidation state leads to distinct geometries. Arsenate (AsO₄³⁻) typically adopts a tetrahedral geometry, similar to phosphate (B84403), with the arsenic atom at the center bonded to four oxygen atoms.[2] In contrast, ortho-arsenite (AsO₃³⁻) has a trigonal pyramidal structure.[3] This structural dissimilarity is a key factor in their differential biological interactions.

Reactivity and Environmental Behavior: Arsenate is generally less mobile in the environment compared to arsenite.[4] Under oxidizing conditions, arsenate is the more stable species, while arsenite predominates in reducing environments.[2] The interconversion between these two forms is influenced by pH, redox potential, and microbial activity.[4] Arsenite's higher reactivity is partly due to its ability to interact with sulfhydryl groups in proteins, a characteristic that is central to its mechanism of toxicity.[5][6]

Comparative Toxicity and Biological Activity

It is widely established that arsenite is significantly more toxic than arsenate.[7][8] This enhanced toxicity is a direct consequence of its chemical properties and mechanisms of cellular interaction.

Cellular Uptake: The differential toxicity begins at the point of cellular entry. Arsenate's structural similarity to phosphate allows it to be taken up by cells through phosphate transport channels.[8] In contrast, arsenite enters cells more readily through aquaglyceroporins.

Mechanism of Toxicity: Once inside the cell, their mechanisms of toxicity diverge significantly.

-

Arsenate: The primary toxic action of arsenate is the uncoupling of oxidative phosphorylation.[8] By substituting for phosphate in the synthesis of ATP, it forms an unstable ADP-arsenate molecule that rapidly hydrolyzes, thereby disrupting cellular energy production.[8]

-

Arsenite: Arsenite's toxicity is more multifaceted and severe. Its high affinity for sulfhydryl groups leads to the inactivation of numerous enzymes and proteins.[5][6] This includes critical enzymes involved in cellular metabolism and DNA repair.[9] Furthermore, arsenite is a potent inducer of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA.[6][9]

The following table summarizes key quantitative data related to the cytotoxicity of arsenate and arsenite.

| Parameter | Arsenate (As(V)) | Arsenite (As(III)) | Reference |

| Oxidation State of Arsenic | +5 | +3 | [1][2] |

| Typical Geometry | Tetrahedral (AsO₄³⁻) | Trigonal Pyramidal (AsO₃³⁻) | [2][3] |

| Relative Toxicity | Less toxic | More toxic | [7][8] |

| Primary Mechanism of Toxicity | Uncoupling of oxidative phosphorylation | Inhibition of enzymes via sulfhydryl group binding, induction of oxidative stress | [5][6][8] |

| IC50 in Human Lung Fibroblasts (120h) | Not reported | ~2.5 µM | [8] |

| IC50 in Human Lung Epithelial Cells (120h) | Not reported | ~6 µM | [8] |

| Inhibition of Gluconeogenesis (Rat Liver) | >1000 µM | 25 µM | [8] |

Differential Effects on Cellular Signaling Pathways

Both arsenate and arsenite can disrupt cellular signaling pathways, but arsenite is recognized as a more potent modulator of these cascades.[10][11] The dysregulation of these pathways is implicated in the carcinogenic and other pathological effects of arsenic exposure.[12][13]

Stress-Activated Signaling Cascades: Arsenite is a well-documented activator of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[9][13] The activation of these pathways can lead to divergent cellular outcomes, including apoptosis or cell proliferation, depending on the concentration and duration of exposure.[13]

Hippo Signaling Pathway: Recent studies have shown that chronic exposure to low levels of arsenic can impair the Hippo signaling pathway.[14] This pathway is crucial for regulating organ size and suppressing tumor growth. Arsenic-induced disruption of this pathway can lead to the nuclear translocation of the transcriptional co-activator YAP, promoting cell proliferation and inhibiting differentiation.[14]

Oxidative Stress-Related Pathways: The induction of oxidative stress by arsenite activates the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative damage.[11] However, chronic activation of this pathway has also been linked to cancer development.

Below are diagrams illustrating key signaling pathways affected by arsenite.

Experimental Protocols for Arsenic Speciation

The accurate determination of arsenate and arsenite concentrations is crucial for toxicological and environmental studies. Various analytical techniques are employed for arsenic speciation, with High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) being the gold standard.

1. Sample Collection and Preservation: Groundwater or biological fluid samples should be collected in acid-washed containers. To preserve the arsenic species, samples should be stored at 4°C and analyzed as soon as possible. For longer-term storage, acidification to pH < 2 with high-purity hydrochloric acid can help stabilize arsenite.

2. Speciation Analysis using HPLC-ICP-MS:

-

Objective: To separate and quantify arsenate and arsenite in aqueous samples.

-

Instrumentation: A high-performance liquid chromatograph coupled to an inductively coupled plasma mass spectrometer.

-

Chromatographic Separation:

-

Column: Anion exchange column (e.g., Hamilton PRP-X100).[15]

-

Mobile Phase: A buffered solution, such as a phosphate buffer (e.g., 15 mmol L⁻¹ KH₂PO₄ at pH 6.1), is used to separate the arsenic species based on their charge.[15]

-

Flow Rate: Typically around 1 mL min⁻¹.

-

Separation Principle: At a neutral pH, arsenate is anionic (H₂AsO₄⁻ or HAsO₄²⁻) and is retained on the anion exchange column, while arsenite is neutral (H₃AsO₃) and elutes earlier.

-

-

Detection by ICP-MS:

-

The eluent from the HPLC is introduced into the ICP-MS.

-

The arsenic in each separated species is ionized in the plasma and detected by the mass spectrometer at m/z 75.

-

Quantification is achieved by comparing the peak areas of the samples to those of certified standards for arsenate and arsenite.

-

3. Alternative Method: Electrospray Ionization Mass Spectrometry (ESI-MS) for Arsenite Determination:

-

Objective: A rapid and sensitive method for the selective determination of arsenite.

-

Methodology:

-

Chelation: Arsenite (As(III)) is reacted with a chelating agent such as pyrrolidinedithiocarbamate (PDC).[16]

-

Extraction: The resulting As(PDC)₃ complex is extracted into an organic solvent like methyl isobutyl ketone (MIBK).[16]

-

Detection: A small aliquot of the organic extract is directly injected into the ESI-MS for detection.

-

-

Total Inorganic Arsenic: To determine the total inorganic arsenic (arsenate + arsenite), the sample is first treated with a reducing agent (e.g., thiosulfate) to convert all arsenate to arsenite, followed by the chelation and extraction steps described above.[16] Arsenate concentration can then be calculated by subtracting the initial arsenite concentration from the total inorganic arsenic concentration.

Below is a diagram illustrating a typical experimental workflow for arsenic speciation.

Conclusion

The chemical differences between arsenate and arsenite, rooted in their respective +5 and +3 oxidation states, have profound implications for their biological activity and toxicity. Arsenite's higher reactivity, particularly its affinity for sulfhydryl groups, and its potent induction of oxidative stress render it significantly more cytotoxic than arsenate. This is reflected in its more pronounced disruption of cellular signaling pathways, which is central to its pathological effects. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for accurately assessing the risks associated with arsenic exposure and for harnessing the therapeutic potential of arsenic-based compounds in a controlled and targeted manner. The experimental protocols outlined provide a framework for the precise speciation and quantification of these two critical arsenic species.

References

- 1. Arsenic in Water: What You Need to Know - Palintest [palintest.com]

- 2. Arsenate - Wikipedia [en.wikipedia.org]

- 3. Arsenite - Wikipedia [en.wikipedia.org]

- 4. Oxidation of arsenite to arsenate on birnessite in the presence of light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. differencebetween.com [differencebetween.com]

- 8. benchchem.com [benchchem.com]

- 9. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. www-pub.iaea.org [www-pub.iaea.org]

- 16. Simple and selective determination of arsenite and arsenate by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

history of arsenate use in pesticides

An In-depth Technical Guide on the History of Arsenate Use in Pesticides

Introduction

Arsenic, a metalloid naturally present in the environment, has a long and complex history intertwined with human activity, particularly in agriculture.[1] For centuries, inorganic arsenic compounds, known as arsenicals, were among the most effective and widely used pesticides for controlling insect pests, weeds, and plant diseases.[2][3] Their efficacy, however, was shadowed by a growing understanding of their significant toxicity to humans and the environment, leading to their eventual decline and stringent regulation.[1][4] This technical guide provides a comprehensive overview of the history of arsenate pesticide use, detailing the key compounds, their applications, quantitative usage data, toxicological mechanisms, and the analytical methods developed for their detection.

A Chronological History of Arsenical Pesticides

The use of arsenical compounds in agriculture began in the late 19th century and persisted for over a century, evolving from simple inorganic salts to more complex organic formulations.

-

Paris Green (Copper Acetoarsenite) : First used in 1867, Paris Green was a highly effective insecticide against pests like the Colorado potato beetle and cotton leafworm.[1] However, its high water solubility often resulted in phytotoxicity, causing damage to the crops it was meant to protect.[1][5]

-

Lead Arsenate (PbHAsO₄) : Introduced in 1892 to combat the gypsy moth, lead arsenate quickly became the most extensively used arsenical insecticide globally.[2][5][6] It was favored over Paris Green due to its lower solubility, which made it less harmful to plants and more persistent, adhering well to foliage.[5][6] It was a staple in apple and cherry orchards for controlling the codling moth until the advent of DDT in the 1940s.[1][2]

-

Calcium Arsenate (Ca₃(AsO₄)₂) : Gaining prominence around 1919, calcium arsenate was heavily used in the southern United States, primarily to control the boll weevil in cotton fields.[2] Its use peaked in the 1940s before declining with the introduction of synthetic organic pesticides.[7]

-

Organic Arsenicals : In the mid-20th century, organic forms of arsenic were developed as herbicides and desiccants.[8] Compounds like monosodium methanearsonate (MSMA), disodium (B8443419) methanearsonate (DSMA), and cacodylic acid were used for weed control on cotton fields, golf courses, and for desiccating cotton plants before harvesting.[8][9][10]

The widespread and prolonged use of these compounds led to significant arsenic accumulation in agricultural soils, posing long-term environmental and health risks.[5] Concerns over arsenic's carcinogenic potential and other health effects prompted regulatory action.[1][10] The U.S. Environmental Protection Agency (EPA) officially banned the use of lead arsenate on food crops in 1988 and issued a cancellation order in 2009 to phase out most organic arsenical pesticides by 2013.[1][6][9]

Quantitative Data on Arsenical Pesticide Use

The production and application of arsenical pesticides reached massive scales during their peak. The following tables summarize key quantitative data available from historical records.

Table 1: Timeline of Key Events and Regulatory Actions

| Year | Event | Reference |

| 1867 | First use of Paris Green as an insecticide to control the Colorado potato beetle. | [1] |

| 1892 | Lead arsenate is first used as an insecticide against the gypsy moth in Massachusetts. | [2][3][5] |

| c. 1919 | Calcium arsenate use becomes widespread for boll weevil control in cotton. | |

| 1945 | An estimated 27 to 32 million kilograms of calcium arsenate were used by U.S. farmers. | |

| 1947 | DDT is identified as a more effective alternative, beginning the decline of lead arsenate use. | [6] |

| 1950s | Arsenic acid is adopted as a chemical desiccant for cotton harvesting. | |

| mid-1960s | Use of lead arsenate ceases in many U.S. states. | [3] |

| 1988 | The U.S. EPA officially bans all insecticidal uses of lead arsenate. | [1][3][6] |

| 2009 | The U.S. EPA issues a cancellation order to phase out most organic arsenical pesticides by 2013. | [9] |

Table 2: Production and Application Data for Select Arsenical Pesticides

| Pesticide | Time Period | Production/Use Statistic | Primary Use | Reference |

| Calcium Arsenate | 1945 | 27 - 32 million kg used in the U.S. | Cotton Boll Weevil | |

| Lead Arsenate | 1920s-1940s | Most widely used arsenical insecticide. | Fruit Orchards (Codling Moth) | [1][2] |

| Arsenic (General) | 1980 | 70% of arsenic consumed in the USA was for wood preservatives, a shift from agricultural dominance. | Wood Preservatives | [9][10] |

| Arsenic (General) | 1990 | 20% of arsenic consumed in the USA was for the agricultural industry. | Herbicides, Feed Additives | [8] |

Toxicology and Biochemical Mechanisms of Action

The toxicity of arsenic is highly dependent on its chemical form and oxidation state, with trivalent arsenicals (arsenite, As³⁺) generally being more toxic than pentavalent arsenicals (arsenate, As⁵⁺).[11][12]

Interference with Cellular Respiration

Arsenic disrupts cellular energy metabolism through two primary mechanisms:

-

Arsenolysis : Pentavalent arsenate is structurally similar to phosphate (B84403) (PO₄³⁻) and can substitute for it in key biochemical reactions.[13][14] In glycolysis, arsenate can replace phosphate to form an unstable anhydride, 1-arsenato-3-phospho-D-glycerate, which rapidly hydrolyzes.[12] This uncouples substrate-level phosphorylation, preventing the formation of ATP without halting the glycolytic pathway itself.[12][13]

-

Enzyme Inhibition : Trivalent arsenite has a high affinity for sulfhydryl (-SH) groups, particularly vicinal thiols found in proteins.[11][14] It potently inhibits critical metabolic enzymes, most notably the pyruvate (B1213749) dehydrogenase (PDH) complex, by binding to the lipoic acid cofactor.[13][15] This inhibition blocks the conversion of pyruvate to acetyl-CoA, effectively halting the Krebs cycle and aerobic respiration, leading to a severe energy deficit and cell death.[13][15]

Caption: Fig 1. Biochemical mechanisms of arsenate and arsenite toxicity.

Metabolism and Methylation

In humans, ingested inorganic arsenic undergoes a metabolic process primarily in the liver, which was once thought to be a detoxification pathway.[16] However, it is now understood that this pathway can produce highly toxic trivalent methylated intermediates.[16][17] The process involves alternating steps of reduction and oxidative methylation, converting inorganic arsenate (iAs⁵⁺) to arsenite (iAs³⁺), then to monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are then excreted in the urine.[17] The enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT) is central to this pathway.[17]

Caption: Fig 2. Metabolic pathway of inorganic arsenic in humans.

Experimental Protocols for Arsenic Detection

Accurate quantification of arsenic in environmental and biological samples is crucial for assessing contamination and exposure. Various analytical techniques have been developed for this purpose.

Sample Preparation: Acid Digestion of Soil

This protocol is a generalized procedure for extracting total arsenic from soil samples for subsequent analysis.

-

Objective : To solubilize arsenic from the soil matrix into an aqueous solution.

-

Apparatus : Balance, digestor tubes, rapid digestor heating block, volumetric flasks.

-

Reagents : Perchloric acid (HClO₄), Sulfuric acid (H₂SO₄), Nitric acid (HNO₃) (0.5%).

-

Procedure :

-

Weigh approximately 5.0 g of the soil sample into a tared digestor tube.[18]

-

Add 10 mL of a 1:1 (v/v) mixture of perchloric acid and sulfuric acid to each sample.[18]

-

Place the tubes on a digestor block and heat at 200-225 °C for approximately one hour.[18]

-

Increase the temperature to 300-350 °C and continue digestion until the sample is dry.[18]

-

Allow the samples to cool completely.

-

Dilute the cooled sample by repeatedly rinsing the digestor tube with 0.5% nitric acid and transferring the rinse to a 500 mL volumetric flask. Bring the flask to volume with 0.5% HNO₃ and mix thoroughly.[18]

-

The resulting digestate is now ready for analysis by atomic absorption or mass spectrometry.

-

Analytical Determination: Speciation by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for separating and quantifying different arsenic species.

-

Objective : To determine the concentration of individual arsenic species (e.g., As³⁺, As⁵⁺, MMA, DMA) in an aqueous sample.

-

Principle : HPLC separates the different arsenic compounds based on their interaction with a stationary phase. The separated compounds are then introduced into the ICP-MS, where they are atomized, ionized, and detected based on their mass-to-charge ratio.

-

Generalized Protocol :

-

Sample Preparation : For urine, samples are often diluted with a buffer solution (e.g., 0.1 M ammonium (B1175870) acetate) and centrifuged.[19] For soil or plant extracts, the digestate from the previous protocol is used.

-

Chromatographic Separation : An aliquot of the prepared sample is injected into the HPLC system, typically equipped with an anion-exchange column to separate the negatively charged arsenate, MMA, and DMA species.

-

Nebulization and Ionization : The eluent from the HPLC is directed into a nebulizer, creating a fine aerosol that is introduced into the high-temperature (6000-8000 K) argon plasma of the ICP-MS.

-

Mass Spectrometry : In the plasma, arsenic atoms are ionized. The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z 75 for arsenic).

-

Quantification : The detector measures the ion intensity for m/z 75 over time. The resulting chromatogram shows peaks corresponding to each arsenic species, and the area of each peak is proportional to its concentration. Calibration is performed using standards of known concentration for each species.

-

Caption: Fig 3. Experimental workflow for arsenic speciation using HPLC-ICP-MS.

Conclusion

The is a compelling example of the balance between agricultural productivity and environmental and public health.[4] While compounds like lead arsenate and calcium arsenate were instrumental in controlling devastating crop pests for decades, their legacy is one of persistent contamination and a deeper understanding of chronic toxicity.[1] The transition away from these broad-spectrum inorganic poisons to more targeted, less persistent alternatives, driven by scientific research and regulatory action, marks a significant evolution in agricultural science. The advanced analytical techniques developed to study arsenic's fate in the environment and its complex metabolic pathways continue to be vital for monitoring legacy contamination and informing risk assessment for researchers, scientists, and drug development professionals.

References

- 1. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aapse.org [aapse.org]

- 3. lead.org.au [lead.org.au]

- 4. youtube.com [youtube.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Lead hydrogen arsenate - Wikipedia [en.wikipedia.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. aaem.pl [aaem.pl]

- 10. The history of arsenical pesticides and health risks related to the use of Agent Blue [aaem.pl]

- 11. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 12. zenodo.org [zenodo.org]

- 13. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 14. wjgnet.com [wjgnet.com]

- 15. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cellular metabolism and systemic toxicity of arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Overview of Arsenic Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

Arsenate as a Phosphate Analog in Biological Systems: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Arsenate (AsO₄³⁻), a pentavalent inorganic arsenic species, acts as a potent molecular mimic of phosphate (B84403) (PO₄³⁻) due to their striking structural and chemical similarities. This mimicry allows arsenate to deceptively enter and disrupt a multitude of essential phosphate-dependent biochemical pathways. The primary mechanisms of its toxicity stem from "arsenolysis," a process that uncouples ATP production in both glycolysis and oxidative phosphorylation, leading to rapid cellular energy depletion. The arsenate esters formed are highly unstable and hydrolyze spontaneously, bypassing key energy-conserving steps. This guide provides an in-depth technical overview of the mechanisms of arsenate interference, presents quantitative data on its effects, details experimental protocols for its study, and visualizes the core concepts through pathway and workflow diagrams. Understanding these interactions is crucial for toxicological research and for leveraging arsenate as a tool to probe biological systems.

The Chemical Masquerade: Arsenate and Phosphate Similarity

The ability of arsenate to act as a phosphate analog is rooted in their shared physicochemical properties. Both are tetrahedral oxyanions with nearly identical pKₐ values.[1] This similarity allows arsenate to be recognized and transported into cells via phosphate transport systems.[2][3]

| Property | Phosphate (PO₄³⁻) | Arsenate (AsO₄³⁻) | Reference(s) |

| Thermochemical Radius | 2.38 Å | 2.48 Å | [4][5] |

| Bond Length (P-O vs. As-O) | 1.52–1.54 Å | 1.68–1.71 Å | [4][5] |

| pKa₂ (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺) | 7.21 | 6.95 | [6] |

| pKa₃ (HPO₄²⁻ ⇌ PO₄³⁻ + H⁺) | 12.32 | 11.49 | [6] |

Table 1: Comparison of Physicochemical Properties of Phosphate and Arsenate.

Despite these similarities, a key difference is the longer As-O bond length, which contributes to the hydrolytic instability of arsenate esters compared to their phosphate counterparts.[4][7] This instability is the cornerstone of arsenate's disruptive metabolic effects.

Mechanisms of Arsenate-Induced Metabolic Disruption

Arsenate primarily exerts its toxic effects by interfering with two central energy-producing pathways: glycolysis and oxidative phosphorylation.

Uncoupling of Glycolysis

In the glycolytic pathway, arsenate competes with inorganic phosphate at the step catalyzed by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

-

Normal Reaction (Phosphorolysis): GAPDH catalyzes the addition of inorganic phosphate (Pi) to glyceraldehyde-3-phosphate, forming the high-energy intermediate 1,3-bisphosphoglycerate. This molecule then donates a phosphate group to ADP to generate the first ATP of the glycolytic payoff phase.

-

Arsenate Interference (Arsenolysis): When arsenate is present, GAPDH mistakenly uses it as a substrate, forming 1-arseno-3-phosphoglycerate.[8][9] This analog is extremely unstable and undergoes rapid, spontaneous, non-enzymatic hydrolysis to 3-phosphoglycerate (B1209933) and arsenate.[7][10] This process, known as arsenolysis, effectively bypasses the substrate-level phosphorylation step catalyzed by phosphoglycerate kinase, resulting in no net ATP gain from this crucial reaction.[9][11]

Caption: Arsenolysis bypasses ATP generation in glycolysis.

Uncoupling of Oxidative Phosphorylation

Arsenate also uncouples oxidative phosphorylation in the mitochondria. It competes with phosphate for the ATP synthase complex.[12]

In the presence of arsenate, an unstable ADP-arsenate molecule is formed instead of ATP.[10][11] This molecule rapidly hydrolyzes, dissipating the energy from the proton gradient as heat without the synthesis of ATP.[12][13] This uncoupling action leads to a futile cycle of proton pumping and leakage, which stimulates the rate of respiration (oxygen consumption) without corresponding energy capture, ultimately depleting the cell's primary energy source.[12][14]

Caption: Arsenate uncouples oxidative phosphorylation, leading to energy loss.

Quantitative Data Presentation

The substitution of arsenate for phosphate has quantifiable effects on enzyme kinetics and cellular energy levels.

Enzyme Kinetics

Arsenate's interaction with enzymes can be characterized by kinetic parameters. For example, studies on purine (B94841) nucleoside phosphorylase (PNP) show that while the binding affinity (Kₘ) for the nucleoside substrate remains similar, the catalytic rate (k_cat) is lower with arsenate compared to phosphate.

| Enzyme | Substrate | Anion | Kₘ (mM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |

| Phe200Gly HsPNP | Inosine | Phosphate | 18 ± 2 | 0.90 ± 0.01 | 50 | [6] |

| Phe200Gly HsPNP | Inosine | Arsenate | 18 ± 3 | 0.30 ± 0.02 | 16 | [6] |

Table 2: Comparative Kinetics of Purine Nucleoside Phosphorylase with Phosphate vs. Arsenate.

For aspartate-semialdehyde dehydrogenase, arsenate surprisingly acts as a slightly better substrate than phosphate in terms of binding affinity.

| Enzyme | Anion | Kₘ (mM) | k_cat (min⁻¹) | Reference |

| H. influenzae ASADH | Phosphate | 2.9 | 710 | [5] |

| H. influenzae ASADH | Arsenate | 1.6 | 510 | [5] |

Table 3: Comparative Kinetics of Aspartate-Semialdehyde Dehydrogenase.

Cellular ATP Levels

Exposure to arsenicals leads to a dose- and time-dependent depletion of cellular ATP. This is a direct consequence of the uncoupling of glycolysis and oxidative phosphorylation.[9][15]

| Cell Line / Organism | Arsenite Concentration | Exposure Time | ATP Level Reduction | Reference |

| HeLa S-3 Cells | Dose-dependent | Time-dependent | Apparent decrease | [15] |

| C. elegans | 50 µM | 48 h | ~20% | [16] |

| C. elegans | 250 µM | 48 h | ~45% | [16] |

Table 4: Effect of Arsenicals on Cellular ATP Levels.

Impact on Cellular Signaling

Beyond metabolic disruption, arsenic species, including arsenate and its metabolite arsenite, can profoundly alter cellular signal transduction pathways. This is often mediated through the generation of Reactive Oxygen Species (ROS) and interaction with protein sulfhydryl groups.[10][17]

Key pathways affected include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Arsenic activates MAPK pathways, including JNK, p38, and ERK, which regulate cellular proliferation, differentiation, and apoptosis.[17]

-

NF-κB Signaling: Arsenic can modulate the NF-κB pathway, a critical regulator of inflammatory responses.[18]

-

Akt/PI3K Pathway: This crucial survival pathway can be dysregulated by arsenicals, affecting glucose homeostasis and apoptosis.[19]

The generation of ROS by arsenic-induced mitochondrial dysfunction is a central mechanism that triggers these signaling alterations, leading to oxidative stress and downstream effects on gene expression and protein function.[17][18]

Caption: Arsenic species alter key signaling pathways via ROS and thiol interactions.

Experimental Protocols and Applications

Arsenate's properties make it a valuable tool for studying various biological processes.

Application: Probing Phosphate Transporter Function

Because arsenate is taken up by phosphate transporters, it can be used to investigate their function and kinetics.[3] Experiments often involve measuring the uptake of radiolabeled arsenate or assessing the competitive inhibition of phosphate uptake in the presence of arsenate.[3][20] Such studies are critical in fields like plant biology to understand nutrient uptake and arsenic accumulation in crops.[21][22]

Detailed Protocol: Assay for GAPDH Inhibition by Arsenate

This protocol outlines a spectrophotometric method to measure the inhibitory effect of arsenate on GAPDH activity by monitoring the production of NADH.

Materials:

-

Purified GAPDH enzyme

-

Assay Buffer: 100 mM Tris-HCl, 10 mM Sodium Pyrophosphate, pH 8.5

-

Substrate: 20 mM Glyceraldehyde-3-phosphate (G3P)

-

Cofactor: 25 mM NAD⁺

-

Substrate for coupling enzyme: 50 mM 3-Phosphoglyceric acid (3-PGA)

-

Coupling Enzyme: Phosphoglycerate Kinase (PGK)

-

ATP Solution: 50 mM

-

Inhibitor: Sodium Arsenate solutions of varying concentrations

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 340 nm (for NADH)

Procedure:

-

Reagent Preparation: Prepare fresh dilutions of arsenate in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay Buffer, NAD⁺, 3-PGA, ATP, PGK (No GAPDH or G3P).

-

Control: Assay Buffer, NAD⁺, 3-PGA, ATP, PGK, GAPDH.

-

Inhibitor Wells: Assay Buffer, NAD⁺, 3-PGA, ATP, PGK, GAPDH, and varying concentrations of Sodium Arsenate.

-

-

Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add G3P to all wells (except the Blank) to start the reaction.

-

Measurement: Immediately begin measuring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of absorbance increase is proportional to the rate of NADH production and thus GAPDH activity.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the blank from all other readings.

-

Calculate the percent inhibition for each arsenate concentration relative to the Control.

-

Plot percent inhibition versus arsenate concentration to determine the IC₅₀ value.

-

References

- 1. The molecular basis of phosphate discrimination in arsenate-rich environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The arsenic for phosphorus swap is accidental, rather than a facultative one, and the question whether arsenic is nonessential or toxic is quantitative, not a qualitative one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the Contribution of the Phosphate Transport Pathway to Arsenic Accumulation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Arsenate replacing phosphate - alternative life chemistries and ion promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. hydratechnm.org [hydratechnm.org]

- 10. wjgnet.com [wjgnet.com]

- 11. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectsci.au [connectsci.au]

- 13. Uncoupling of respiratory-chain phosphorylation by arsenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sodium arsenite induces ATP depletion and mitochondrial damage in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From the Cover: Arsenite Uncouples Mitochondrial Respiration and Induces a Warburg-like Effect in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Different mechanisms of arsenic related signaling in cellular proliferation, apoptosis and neo-plastic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. OsPT4 Contributes to Arsenate Uptake and Transport in Rice - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Sabotage: A Technical Guide to the Core Mechanisms of Arsenate Poisoning

For Immediate Release

[City, State] – [Date] – This whitepaper delves into the intricate and often subtle molecular mechanisms that underpin the toxicity of arsenate, a widespread environmental contaminant and a significant threat to public health. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of how arsenate exerts its toxic effects at the cellular and molecular levels. Through a detailed examination of its interference with fundamental biological processes, this guide seeks to illuminate pathways for further research and the development of novel therapeutic interventions.

Arsenic, a metalloid of global concern, exists in various organic and inorganic forms, with the pentavalent form, arsenate (As(V)), being of particular toxicological significance due to its chemical similarity to phosphate (B84403). This mimicry allows arsenate to infiltrate critical cellular pathways, leading to a cascade of detrimental events. The core mechanisms of arsenate toxicity, which will be explored in this guide, include its profound interference with phosphate metabolism, the induction of debilitating oxidative stress, and the direct inhibition of key metabolic enzymes.

Understanding these core mechanisms is paramount for developing effective strategies to mitigate the health consequences of arsenic exposure, which range from cardiovascular and neurological disorders to various forms of cancer.[1][2] This guide will present a synthesis of current research, supported by quantitative data, detailed experimental methodologies, and visual representations of the complex signaling pathways involved.

The Phosphate Mimic: Unraveling the Deception

The primary mechanism of arsenate's toxicity stems from its structural and chemical similarity to phosphate (PO₄³⁻).[3] This resemblance allows arsenate to be inadvertently taken up by cells through phosphate transport systems.[3][4] Once inside the cell, arsenate can substitute for phosphate in a variety of essential biochemical reactions, with devastating consequences.

One of the most critical points of interference is in ATP synthesis. During glycolysis, arsenate can replace phosphate in the formation of 1,3-bisphosphoglycerate, creating an unstable intermediate, 1-arseno-3-phosphoglycerate.[5] This compound rapidly and spontaneously hydrolyzes, uncoupling a key step of substrate-level phosphorylation and thus preventing the net production of ATP in this pathway.[5] This disruption of cellular energy metabolism is a fundamental aspect of arsenate's toxicity.

Furthermore, arsenate's interference extends to other phosphate-dependent processes, including DNA synthesis and repair, and signal transduction pathways that rely on phosphorylation.[6][7] The substitution of arsenate for phosphate can lead to the formation of unstable arseno-esters in the DNA backbone, contributing to genomic instability.[3]

The Fire Within: Oxidative Stress as a Key Mediator

A significant body of evidence points to oxidative stress as a central player in the pathophysiology of arsenate poisoning.[2][8][9] Arsenic exposure leads to an overproduction of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[8][10][11] This surge in ROS overwhelms the cell's antioxidant defense systems, leading to widespread damage to lipids, proteins, and DNA.[2][12]

The generation of ROS by arsenic is a multifaceted process. It is understood that the metabolism of arsenic, involving the reduction of pentavalent arsenate to trivalent arsenite, can generate ROS.[2] Additionally, arsenic can induce the activity of cellular enzymes such as NADPH oxidase, which are major sources of superoxide radicals.[10] Mitochondrial dysfunction caused by arsenic also contributes to the leakage of electrons from the electron transport chain, further fueling ROS production.[8]

The consequences of this oxidative onslaught are severe. Lipid peroxidation damages cellular membranes, impairing their function and integrity.[12] Oxidative damage to proteins can lead to enzyme inactivation and the formation of protein aggregates. Critically, oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), is a major contributor to the mutagenic and carcinogenic effects of arsenic.[9][13][14]

A Halt in Production: Direct Enzyme Inhibition

Beyond its interference with phosphate metabolism and the induction of oxidative stress, arsenicals, particularly in their trivalent form (arsenite), are potent inhibitors of numerous enzymes.[1][15][16] Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[17] The binding of arsenite to these critical sulfhydryl groups can lead to a conformational change in the enzyme, resulting in the loss of its catalytic activity.[17][18]

A prime target for arsenite inhibition is the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the citric acid cycle.[7][15][19] PDH contains a lipoic acid cofactor with vicinal sulfhydryl groups that are highly susceptible to binding by arsenite.[15][18] Inhibition of PDH disrupts cellular respiration and energy production, leading to a severe metabolic crisis.[7] Other enzymes containing critical sulfhydryl groups, such as α-ketoglutarate dehydrogenase, are also susceptible to inhibition by arsenite.[5][15]

Dysregulation of Cellular Signaling: A Cascade of Aberrant Communication

Arsenate and its metabolites can profoundly disrupt cellular signaling pathways, leading to altered gene expression and contributing to the diverse pathological outcomes of arsenic exposure, including cancer.[20][21][22] Key signaling pathways affected by arsenic include the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[10][23] Arsenic exposure can lead to the activation of these pathways, often through the generation of ROS.[8][9][24] The sustained and aberrant activation of MAPK signaling by arsenic can contribute to uncontrolled cell proliferation and survival, hallmarks of cancer.[10][23]

The Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[16][25] Under normal conditions, Nrf2 is kept inactive by binding to Keap1.[16] In the presence of oxidative stress, such as that induced by arsenic, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes.[23][25][26] While this initial activation is a protective response, chronic activation of the Nrf2 pathway by arsenic has been implicated in promoting cancer cell survival and resistance to therapy.[6][25]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Unfolded Protein Response Signaling and MAP Kinase Pathways Underlie Pathogenesis of Arsenic-induced Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p38α MAPK is required for arsenic-induced cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Arsenic induces DNA damage via reactive oxygen species in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. Effect of Arsenic Exposure on NRF2-KEAP1 Pathway and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biomarkers for Arsenic Toxicity: Genetics, Epigenetics and Folate | National Agricultural Library [nal.usda.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Arsenic-Mediated Activation of the Nrf2-Keap1 Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Environmental Sources of Arsenate Contamination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources of arsenate contamination, a persistent global health concern. Arsenate (As(V)), a prominent inorganic form of arsenic, poses significant toxicological risks. Understanding its origins is paramount for developing effective remediation strategies and for professionals in drug development investigating its health impacts. This document details the natural and anthropogenic sources of arsenate, presents quantitative data on contamination levels, outlines key experimental protocols for its detection, and visualizes the molecular pathways affected by its toxicity.

Sources of Environmental Arsenate Contamination

Arsenate is introduced into the environment through both natural geological processes and a wide array of human activities. While natural sources contribute to baseline levels, anthropogenic activities are often responsible for localized, high-concentration contamination events.

Natural Sources

The primary natural source of arsenic is the Earth's crust, where it is the 20th most abundant element.[1] Arsenic is found in over 200 minerals, with arsenopyrite (B74077) (FeAsS) being the most common.[2] Weathering and erosion of these arsenic-bearing rocks and minerals release arsenic into soil, water, and air.

-

Geological Formations: Aquifers in many parts of the world, including regions of Bangladesh, India, China, and the United States, naturally contain high levels of arsenic.[3] The release of arsenic from sediments into groundwater is often facilitated by microbial activity under anaerobic conditions, which leads to the reductive dissolution of iron oxyhydroxides that have adsorbed arsenic.[3]

-

Volcanic Activity: Volcanic eruptions are a significant natural source of atmospheric arsenic, releasing it in the form of arsenic trioxide, which can then be deposited on land and water.[4]

-

Geothermal Systems: Geothermal fluids can be rich in arsenic, and their interaction with surface and groundwater can lead to localized contamination.[5]

Anthropogenic Sources

Human activities have drastically altered the environmental distribution and concentration of arsenic. Industrial and agricultural practices are the most significant contributors to arsenate contamination.

-

Mining and Smelting: Mining activities, particularly for metals like gold, copper, and lead, often disturb arsenic-rich sulfide (B99878) minerals.[6] The excavated materials, when exposed to air and water, can lead to the formation of acid mine drainage, which is often heavily contaminated with arsenic. Smelting processes, which involve heating ores to high temperatures, release arsenic oxide dust into the atmosphere.[7] This dust can settle on surrounding soil and water bodies, leading to significant contamination.

-

Industrial Processes: Various industrial activities contribute to arsenic pollution. These include the manufacturing of pesticides, wood preservatives (such as chromated copper arsenate - CCA), glass, and semiconductors.[8][9] Effluents from these industries, if not properly treated, can discharge high concentrations of arsenic into the environment.[9][10]

-

Fossil Fuel Combustion: Coal can contain significant amounts of arsenic, which is released into the atmosphere as fly ash during combustion in power plants.[8][11] This fly ash can then contaminate soil and water.

-

Agricultural Practices: The historical and, in some regions, current use of arsenic-based pesticides and herbicides has led to widespread soil contamination.[12] Phosphate (B84403) fertilizers can also contain arsenic as an impurity, contributing to its accumulation in agricultural soils.[13] The use of animal manure from livestock treated with arsenic-containing feed additives is another agricultural source.[14]

Quantitative Data on Arsenate Contamination

The concentration of arsenate in the environment varies widely depending on the source and the environmental medium. The following tables summarize representative quantitative data from various studies.

Table 1: Arsenic Concentration in Soil from Various Sources

| Source | Location | Arsenic Concentration (mg/kg) | Reference(s) |

| Copper Smelter | Utah, USA | 5 - 540 (within 3 km of smelter) | [2][15] |

| Mining Tailings | California, USA | Variable speciation, with As(V) sorbed on ferric oxyhydroxides and aluminosilicates | [16][17] |

| Agricultural Soil (Pesticide Use) | Florida, USA | Can exceed 10 | [18] |

| Industrial Effluent Irrigation | Panipat, India | Significantly higher than in freshwater irrigated soil | [18] |

| Natural Background | Global Average | 5 | [19] |

| Natural Background | USA | Mean of ~5 (range of 1.3 - 13) | [19] |

Table 2: Arsenic Concentration in Water from Various Sources

| Source | Location | Arsenic Concentration (µg/L) | Reference(s) |

| Groundwater (Natural) | Global | < 0.5 to 5000 | [20] |

| Groundwater (Natural) | Huhhot Basin, China | <1 - 1480 (shallow aquifer), <1 - 308 (deep aquifer) | [21] |

| Groundwater (Natural) | La Pampa, Argentina | Median of 54 | [21] |

| Industrial Effluent | Gadoon, Pakistan | Elevated levels leading to soil contamination | [22] |

| Mining Area Stream | Paracatu, Brazil | 4.05 - 72.4 | [23] |

Table 3: Arsenic Concentration in Other Environmental Matrices

| Matrix | Source | Arsenic Concentration | Reference(s) |

| Coal Fly Ash | - | 1 - 71 mg/kg in coal | [19] |